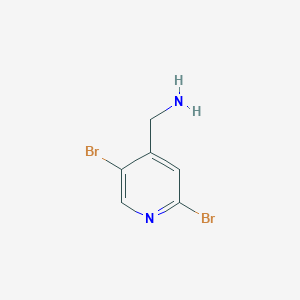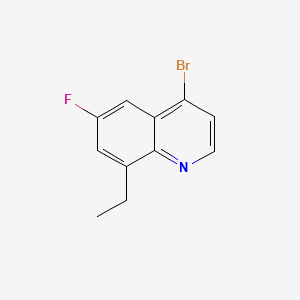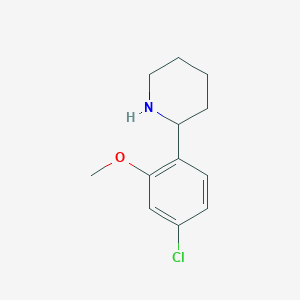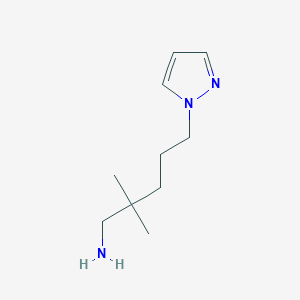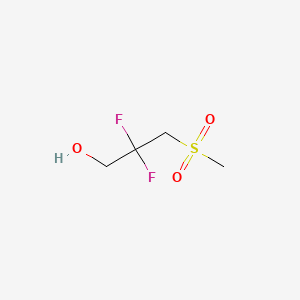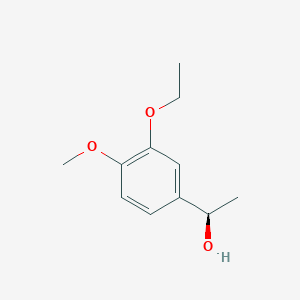
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of three fluorine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of chiral catalysts to achieve the desired enantiomeric purity. For instance, the reduction of 2,3,6-trifluoroacetophenone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2,3,6-Trifluoroacetophenone
Reduction: 2,3,6-Trifluorophenylethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals, where its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Mechanism of Action
The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a substrate for alcohol dehydrogenase, it undergoes oxidation to form the corresponding ketone, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,4,5-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,4-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,5-Trifluorophenyl)ethan-1-ol
Uniqueness
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(1R)-1-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
HRDINRGAZWEUHD-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1F)F)F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


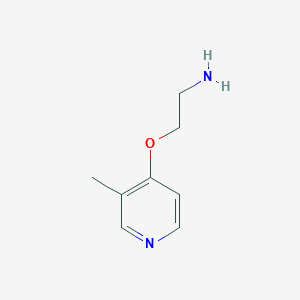
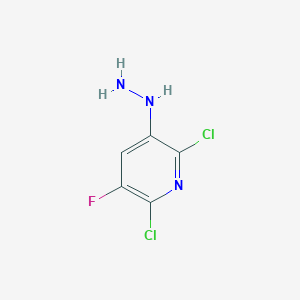

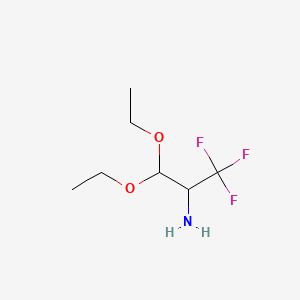
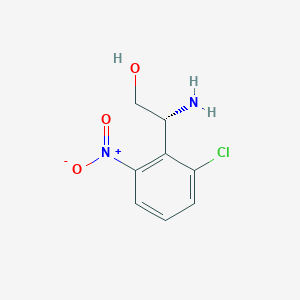
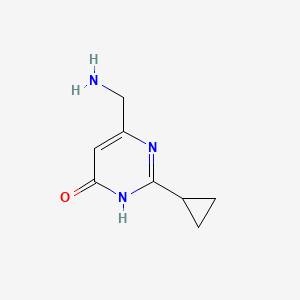
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
